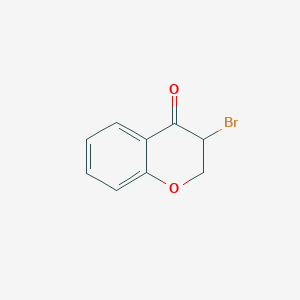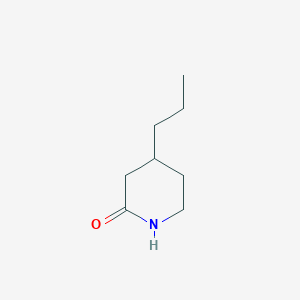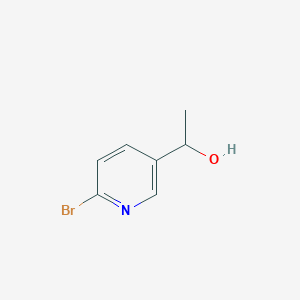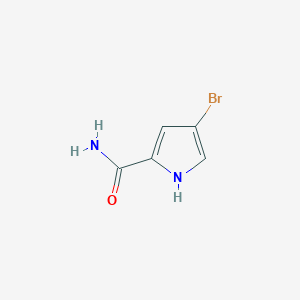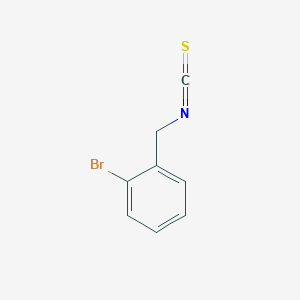
1-Bromo-2-(isothiocyanatomethyl)benzene
Descripción general
Descripción
“1-Bromo-2-(isothiocyanatomethyl)benzene” is a chemical compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 . It is also known by other names such as "2-bromo-5-isothiocyanatotoluene" .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(isothiocyanatomethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file . The exact structure would show the positions of the bromine (Br), sulfur (S), and nitrogen (N) atoms in relation to the benzene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2-(isothiocyanatomethyl)benzene” include a molecular weight of 228.11 . Other properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Crystal structure analysis: Stein, Hoffmann, and Fröba (2015) explored the crystal structures of similar compounds, highlighting features like hydrogen bonding and π–π interactions, which are relevant in understanding the molecular properties of 1-Bromo-2-(isothiocyanatomethyl)benzene (Timo Stein, F. Hoffmann, & M. Fröba, 2015).
Synthesis of organic compounds: Kobayashi et al. (2013) demonstrated the synthesis of 2,3-dihydro-1H-isoindole-1-thiones from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, showing its utility in creating valuable organic molecules (K. Kobayashi, Y. Yokoi, T. Nakahara, & N. Matsumoto, 2013).
Electrosynthesis studies: Fink et al. (1997) used a similar compound in electrosynthesis, illustrating how such compounds can be used in electrochemical studies for understanding electronic communication between molecular components (H. Fink, N. Long, Angela J. Martin, et al., 1997).
Functionalization and molecular design: The work by Reus et al. (2012) on functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, starting from compounds like 1-Bromo-2-(isothiocyanatomethyl)benzene, shows its role in molecular design and synthesis of benzyne precursors and catalysts (Christian Reus, Nai‐Wei Liu, M. Bolte, et al., 2012).
Palladium-catalyzed reactions: Pan et al. (2014) reported on palladium-catalyzed reactions involving similar compounds, demonstrating their utility in creating complex molecular structures like indeno[1,2-c]chromenes (Xiaolin Pan, Yong Luo, Yechun Ding, et al., 2014).
Fluorescence properties: Zuo-qi (2015) studied the fluorescence properties of a related compound, 1-Bromo-4-(2,2-diphenylvinyl)benzene, revealing insights into photoluminescence, which could be relevant for the understanding of 1-Bromo-2-(isothiocyanatomethyl)benzene (Liang Zuo-qi, 2015).
Propiedades
IUPAC Name |
1-bromo-2-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFIQSXNILACQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(isothiocyanatomethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)
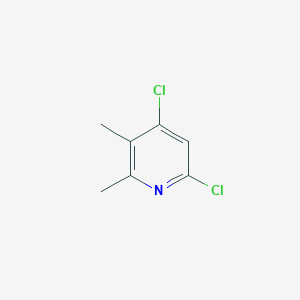
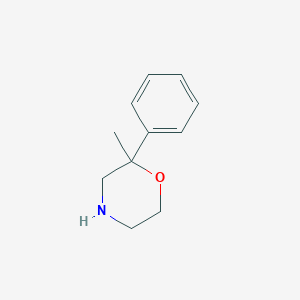
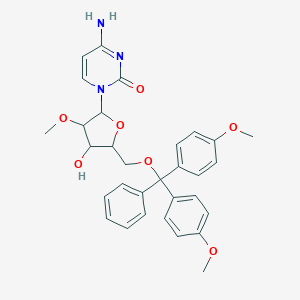
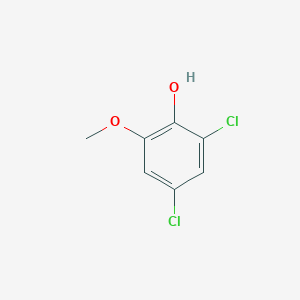
![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)
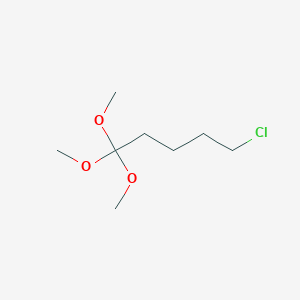
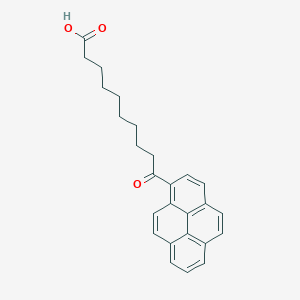
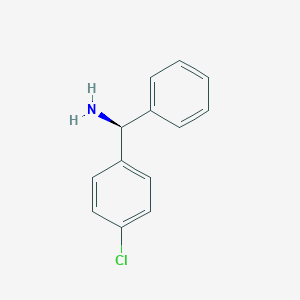
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)
